molecular formula C13H27Cl2N3O B6196948 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride CAS No. 2680541-93-7

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride

Cat. No.: B6196948
CAS No.: 2680541-93-7
M. Wt: 312.3 g/mol
InChI Key: OBVOIHAZCYVBHN-UHFFFAOYSA-N
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Description

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride is a compound that features a piperidine and diazepane moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while diazepane is a seven-membered heterocycle with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes, affecting cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride is unique due to its combination of piperidine and diazepane moieties, which may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives.

Properties

CAS No.

2680541-93-7

Molecular Formula

C13H27Cl2N3O

Molecular Weight

312.3 g/mol

IUPAC Name

1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C13H25N3O.2ClH/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13;;/h13-14H,2-11H2,1H3;2*1H

InChI Key

OBVOIHAZCYVBHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2CCCNC2.Cl.Cl

Purity

0

Origin of Product

United States

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